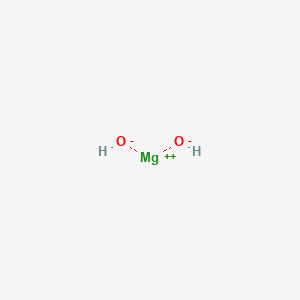

Magnesium hydroxide

Descripción general

Descripción

Synthesis Analysis

The synthesis of magnesium hydroxide can be performed using different methods, including direct precipitation, hydrothermal, and sonochemical methods. The direct precipitation method involves reactive materials such as MgCl2 and NaOH, with NaCl acting as an additive to improve crystallization behavior, resulting in ball-like magnesium hydroxides with high purity and specific particle size distribution (Song et al., 2011). Hydrothermal methods have been shown to control the morphologies, particle sizes, and crystalline degree of magnesium hydroxide nanoparticles, producing materials with distinct hexagonal morphologies (Sierra-Fernandez et al., 2014). Sonochemical synthesis allows for the transformation of pure magnesium into nanosized brucite with distinct morphology, leveraging the kinetic and thermodynamic conditions provided by acoustic cavitation (Baidukova & Skorb, 2016).

Molecular Structure Analysis

Magnesium hydroxide is characterized by its brucite structure, where magnesium ions are surrounded by six hydroxide ions in an octahedral geometry. This structure is pivotal in determining the physical and chemical properties of magnesium hydroxide. Advanced characterization techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) are employed to study the crystal phase, morphology, and particle size distribution of synthesized magnesium hydroxide.

Chemical Reactions and Properties

Magnesium hydroxide undergoes various chemical reactions, including its role in neutralizing acids, which results in the formation of magnesium salts and water. It also acts as a precursor for the production of magnesium oxide (MgO) through thermal decomposition, a process that significantly impacts its application as a flame retardant and adsorbent material.

Physical Properties Analysis

The physical properties of magnesium hydroxide, such as its particle size distribution, surface area, and morphology, are crucial for its applications. These properties are influenced by the synthesis conditions, including temperature, reactant concentration, and the presence of surfactants or additives. For instance, the direct liquid phase synthesis method has shown that surfactant type and synthesis temperature significantly affect the size and distribution of magnesium hydroxide particles (Zhi-hui, 2011).

Aplicaciones Científicas De Investigación

Silicon Steel Coating, Red Tide Control, and More : Magnesium hydroxide, along with magnesium oxide, has been applied in various fields like silicon steel coating, red tide control, hydrogen sulfide removal, anti-corrosion, as an inorganic antibacterial agent, and as fuel additives (Guo Ru-xin, 2010).

Environmental Applications : It is widely used in environmental protection, including neutralizing acidic wastewater, removing heavy metals, desulfuration, and sewage disposal. Additionally, it is used in treating industrial wastewater for acidic wastewater treatment, heavy metal removal, decoloration of printing and dyeing wastewater, and organic compound removal (H. Tao, 2008); (Guo Ru-xin, 2010).

Flame Retardant and Polymer Applications : Magnesium hydroxide is a flame-retardant filler in composite materials, reducing smoke evolution during combustion, and used in polymers to enhance fire resistance and reduce smoke (P. Hornsby, 1994); (R. Rothon & P. Hornsby, 1996).

Antibacterial and Medical Applications : It has been used as an antibacterial agent, neutralizer of pollutants, and in biocompatible antimicrobial wound dressings. Notably, fluorescent magnesium hydroxide nanosheets have potential as potent antimicrobial agents against bacterial and fungal species and for pH monitoring in wound acidification (A. Pilarska et al., 2017); (A. Truskewycz et al., 2021).

Water and Air Pollution Control : Research indicates magnesium hydroxide nanomaterials show excellent performance in water and air pollution control, attributing to their low-cost and eco-friendly properties (Xueming Liu et al., 2020).

Chemical Defense and Warfare Agent Degradation : Magnesium oxide and hydroxide surfaces can degrade organophosphorus substances used as warfare agents, such as VX and sarin, with higher selectivity than Al-doped surfaces (Raphael S. Alvim et al., 2014).

Construction and Material Science : It serves as a fire-retardant additive in polymers and as a precursor for magnesium oxide refractory ceramic. It's also used to replace portland cement in construction, offering benefits like high fire resistance, low thermal conductivity, and wear resistance (C. Henrist et al., 2003); (A. Kiyanets, 2018).

Agriculture and Animal Health : Magnesium hydroxide supplementation in rumen culture can prevent acidosis, offering a significant application in livestock health and nutrition (Darwin & D. Blignaut, 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

magnesium;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.2H2O/h;2*1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHJTEIRLNZDEV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2MgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

58.320 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nemalite | |

CAS RN |

1317-43-7, 1309-42-8 | |

| Record name | Brucite (Mg(OH)2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium hydroxide [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001309428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nemalite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

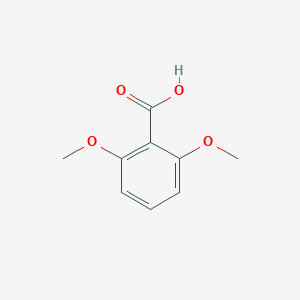

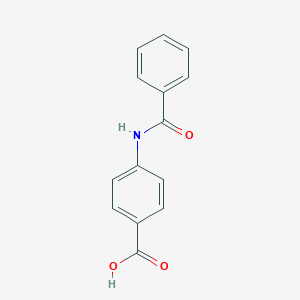

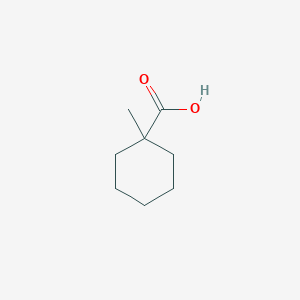

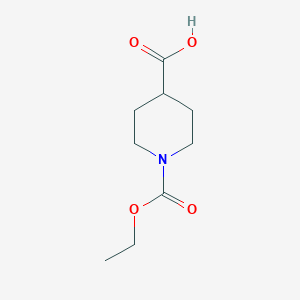

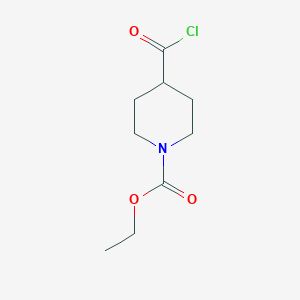

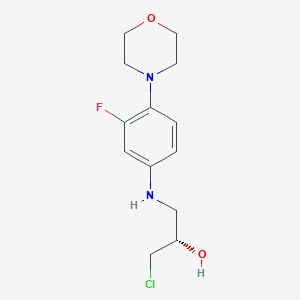

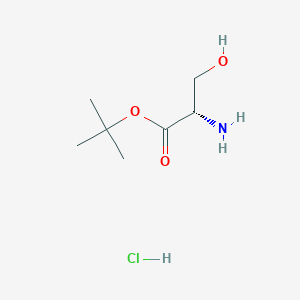

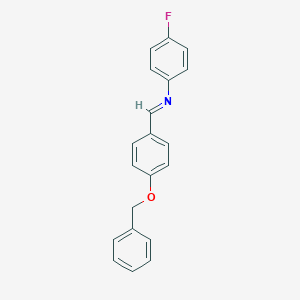

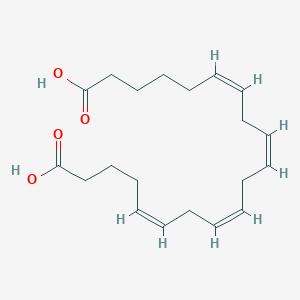

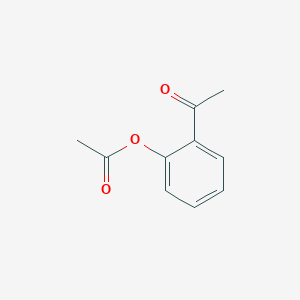

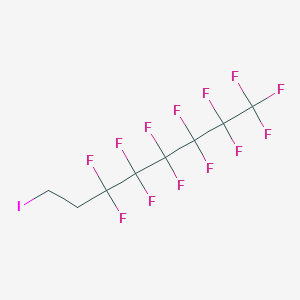

Synthesis routes and methods I

Procedure details

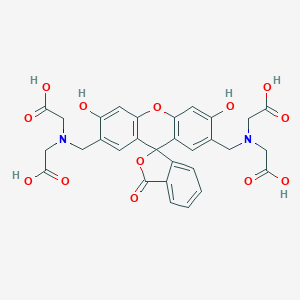

Synthesis routes and methods II

Procedure details

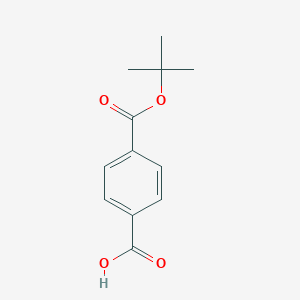

Synthesis routes and methods III

Procedure details

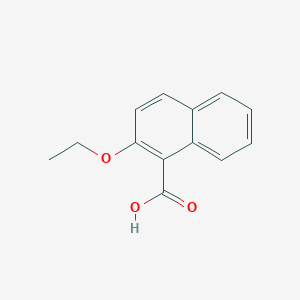

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.